molecular formula C19H18N6OS B2885824 (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone CAS No. 1798040-56-8

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone

Cat. No.: B2885824
CAS No.: 1798040-56-8
M. Wt: 378.45
InChI Key: WXZUZTDRBGZXPQ-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule combining a thiazole ring substituted with a pyrrole group and a fused dihydropyrazolopyrido pyrimidine scaffold. For example, pyrazolo-pyrimidine derivatives are frequently synthesized via condensation reactions involving amino-pyrazole precursors and orthoesters, as seen in related compounds .

Properties

IUPAC Name

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6OS/c1-12-9-16-20-10-14-11-24(8-5-15(14)25(16)22-12)18(26)17-13(2)21-19(27-17)23-6-3-4-7-23/h3-4,6-7,9-10H,5,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZUZTDRBGZXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)C4=C(N=C(S4)N5C=CC=C5)C)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, antifungal, anticancer, and enzyme inhibition activities.

Chemical Structure and Properties

The molecular formula of the compound is C16H16N6OSC_{16}H_{16}N_{6}OS, with a molecular weight of 352.4 g/mol. The structure incorporates thiazole and pyrrole moieties, which are known to contribute significantly to biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. A study highlighted that compounds with thiazole rings showed significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism of action often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Anticancer Activity

The anticancer potential of related pyrrole-based compounds has been documented in several studies. For instance, compounds derived from pyrrole structures have demonstrated selective cytotoxicity against cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). The MTT assay results indicated that certain derivatives exhibited greater potency than traditional chemotherapeutics like cisplatin .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Reference
Compound AA54915
Compound BHepG210
Compound CC6 (glioma)12

Enzyme Inhibition

Enzyme inhibition studies have shown that compounds similar to the target molecule can inhibit critical enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (InhA). Molecular docking studies revealed that these compounds bind effectively at the active sites of these enzymes, suggesting a potential mechanism for their biological activity .

Table 2: Enzyme Inhibition Data

CompoundEnzyme TargetBinding Affinity (kcal/mol)Reference
Compound DDHFR-9.5
Compound EInhA-8.7

Case Studies

A specific case study involving the synthesis and evaluation of thiazole-containing compounds found that certain derivatives displayed strong antibacterial and antifungal activities. These compounds were tested against Candida species and exhibited lower minimum inhibitory concentrations (MICs) compared to standard antifungal agents .

Additionally, another study reported significant anticancer effects in a series of synthesized thiazole analogs against multiple cancer cell lines, reinforcing the therapeutic potential of thiazole derivatives in oncology .

Comparison with Similar Compounds

Key Observations :

  • Synthesis Complexity : The target compound’s fused pyrazolopyrido pyrimidine moiety likely requires multi-step cyclization, similar to the synthesis of triazolo[1,5-c]pyrimidines in , which involve benzhydrazide condensation .
  • Substituent Effects : The 1H-pyrrol-1-yl group on the thiazole ring may enhance solubility compared to nitrophenyl-substituted analogs (e.g., 15a,b), which exhibit higher melting points (>194°C) due to aromatic stacking .

Pharmacological and Physicochemical Properties

  • Solubility: The presence of a methanone linker and pyrrole group may improve solubility in polar solvents (e.g., DMSO or THF) compared to fully aromatic analogs like 16a,b (mp >340°C) .
  • Metabolic Stability: The dihydro (6H,7H) pyrido pyrimidine moiety could reduce metabolic degradation compared to non-hydrogenated analogs, as seen in dihydropyrazole derivatives .
  • Therapeutic Window : If the compound induces ferroptosis (like FINs in ), its selectivity might mirror OSCC-specific sensitivity, though this requires validation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and what critical reaction conditions must be optimized?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. For example, refluxing precursors in ethanol or xylene with catalysts like chloranil (for cyclization) for 25–30 hours, followed by purification via recrystallization (e.g., DMF-EtOH mixtures) . Key parameters include stoichiometric ratios (e.g., 1:1 molar ratio of reactants), solvent selection (polar vs. non-polar), and temperature control to minimize side products. TLC monitoring is essential to track reaction progress .

Q. How can researchers ensure purity and structural fidelity during synthesis?

  • Methodological Answer : Post-synthetic purification via recrystallization (ethanol, DMF-EtOH) is critical. Advanced characterization tools like 1H-NMR^1 \text{H-NMR} (e.g., δ = 2.57 ppm for methyl groups) and IR spectroscopy (e.g., peaks at 2,200 cm1^{-1} for C≡N groups) confirm structural integrity. Elemental analysis (C, H, N, S) should match theoretical values within ±0.4% .

Q. What are the recommended protocols for evaluating the compound’s solubility and stability?

  • Methodological Answer : Solubility can be tested in DMSO, ethanol, or aqueous buffers (pH 1–12) using UV-Vis spectroscopy. Stability studies under varying temperatures (4°C to 40°C) and light exposure should be conducted over 72 hours, with HPLC monitoring degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, antioxidant activity protocols). Standardize assays using controls like gallic acid for phenolic content or DPPH for radical scavenging. Replicate experiments in triplicate with randomized block designs to account for variability .

Q. What computational strategies are effective for predicting the compound’s pharmacological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against kinase or GPCR targets, combined with MD simulations (NAMD/GROMACS), can identify binding affinities. Use QSAR models to correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with bioactivity .

Q. How does the compound’s environmental fate impact ecotoxicological risk assessments?

  • Methodological Answer : Evaluate abiotic/biotic degradation using OECD guidelines. Measure half-life in soil/water matrices via LC-MS. Ecotoxicity can be assessed using Daphnia magna or algal growth inhibition tests, with EC50_{50} values compared to regulatory thresholds .

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